
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, United Kingdom. Since then, BML-190 has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide is a selective antagonist of CB2 receptors, which means it binds to the receptor and blocks its activation by endogenous or exogenous ligands. CB2 receptors are G protein-coupled receptors that are activated by cannabinoids, such as THC and CBD. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can modulate these effects and potentially provide therapeutic benefits in different disease conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide are primarily related to its effects on CB2 receptor signaling. CB2 receptors are primarily expressed in immune cells, including macrophages, T cells, and B cells. Activation of CB2 receptors has been shown to modulate cytokine production, immune cell migration, and phagocytosis. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can inhibit these effects and potentially reduce inflammation and immune-mediated damage in different tissues.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity for CB2 receptors, its well-established synthesis method, and its availability from commercial sources. However, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide also has some limitations, including its potential off-target effects on other receptors, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Future Directions
Future research directions for N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide include the investigation of its potential therapeutic benefits in different disease conditions, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective CB2 receptor antagonists with improved pharmacological properties. Additionally, the role of CB2 receptors in different physiological processes, such as bone metabolism and neuroprotection, is an area of active research that could benefit from the use of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide as a tool compound.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is purified using column chromatography to obtain the final compound. This method has been optimized to achieve high yields and purity of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively used in scientific research to investigate the role of CB2 receptors in various diseases and conditions. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune response. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been used to study the effects of CB2 receptor activation and inhibition in different animal models of disease, including inflammatory bowel disease, multiple sclerosis, and neuropathic pain.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-14(13(16)8-10)18-15(19)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVZTQDNAVFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
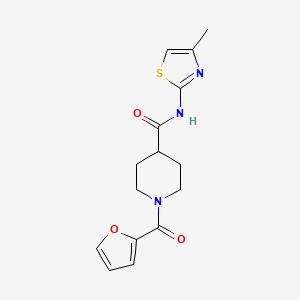
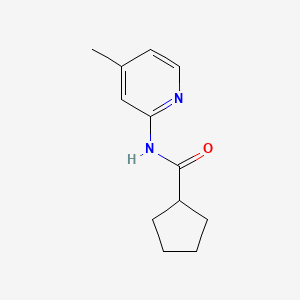
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
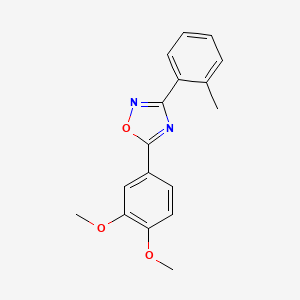
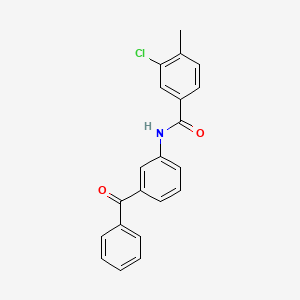
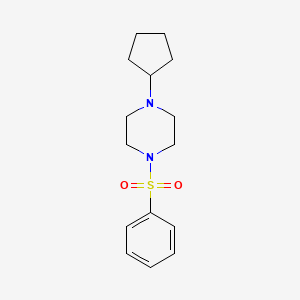
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
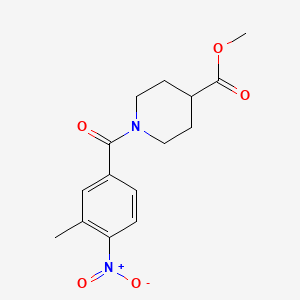
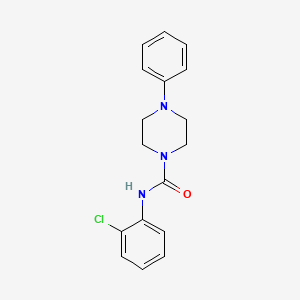
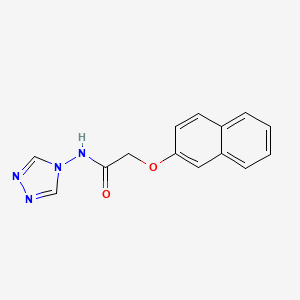
![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)